(4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone
Description
Properties
IUPAC Name |
piperidin-3-yl-(4-prop-2-enylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-2-6-15-7-9-16(10-8-15)13(17)12-4-3-5-14-11-12/h2,12,14H,1,3-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJJRSQFXFSCKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Piperidin-3-yl Intermediate
A critical intermediate in the synthesis of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone is 4-(piperidin-3-yl)aniline or related piperidine derivatives. According to a Chinese patent (CN106432054A), an efficient method for preparing 4-(piperidin-3-yl)aniline involves:
- Salt-Forming Reaction: Reacting 3-(4-nitrophenyl)pyridine with a 3-halogenated propylene to form an N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt.
- Reduction Reaction: The quaternary ammonium salt is then reduced using sodium borohydride in the presence of zinc chloride. This step simultaneously reduces the nitro group and the pyridine ring under mild conditions, yielding 4-(piperidin-3-yl)aniline with high yield (~95-96%).
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Salt formation | 3-(4-nitrophenyl)pyridine + 3-halogenated propylene | Reaction at 55-65 °C for 2-3 hours |
| Reduction | Sodium borohydride + ZnCl₂, THF solvent, 20-30 °C, 3-5 hours | Under nitrogen, pH adjusted post-reaction |
This method avoids precious metals, uses mild conditions, and is suitable for large-scale industrial production.
Preparation of the 4-Allylpiperazin-1-yl Moiety
While specific detailed procedures for the allylpiperazine fragment are less documented in the provided sources, allylpiperazine derivatives are commonly prepared by:
- N-alkylation of piperazine with allyl halides (e.g., allyl bromide or chloride) under basic conditions.
- Protection/deprotection strategies may be employed to selectively functionalize the nitrogen atoms.
This fragment is typically synthesized separately before coupling with the piperidinyl intermediate.
Formation of the Methanone Linkage (Amide Bond Formation)
The key step to obtain this compound is the formation of the methanone (amide) bond linking the two nitrogen-containing rings.
- Activation of the piperidin-3-yl carboxylic acid or its derivative (e.g., acid chloride or activated ester).
- Reaction with 4-allylpiperazine under controlled conditions to form the amide linkage.
This is analogous to methods used for preparing related piperidine-based amides, such as (4-Benzylpiperidin-1-yl)(3-chlorophenyl)methanone, where 4-benzylpiperidine reacts with an acyl chloride in the presence of a base like triethylamine to neutralize HCl.
Summary Table of Key Preparation Steps
Research Findings and Industrial Considerations
- The reduction method using sodium borohydride and zinc chloride for preparing piperidinyl intermediates is cost-effective, avoids precious metals, and yields high purity products suitable for scale-up.
- The use of activated acid derivatives (acid chlorides or esters) facilitates efficient amide bond formation with piperazine derivatives, a well-established approach in medicinal chemistry.
- Protection strategies may be necessary to avoid side reactions during alkylation or coupling steps, especially given the multiple nucleophilic sites in piperazine and piperidine rings.
- The entire synthetic route benefits from mild conditions, good yields, and the use of commercially available starting materials, making it amenable to industrial production.
Chemical Reactions Analysis
Types of Reactions
(4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and piperidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines. Substitution reactions typically result in the formation of N-alkylated derivatives.
Scientific Research Applications
(4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Piperazine and Piperidine Moieties
The following compounds share structural similarities with the target molecule, differing in substituent positions or functional groups:
Table 1: Key Structural Analogs and Their Modifications
Key Observations :
- Ketone Position : The piperidin-2-yl analog (CAS 1291245-94-7) differs from the target compound in the ketone’s position (C2 vs. C3), which may alter steric interactions and conformational flexibility .
- Substituent Effects : Bulky groups like benzhydryl or bis(4-fluorophenyl)methyl on piperazine (e.g., 4i, 4k) reduce synthetic yields (45–68%) compared to simpler substituents, likely due to steric hindrance .
Biological Activity
(4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound can be characterized by its unique structural features, which include an allyl group attached to a piperazine ring and a piperidine moiety. This structural arrangement is crucial for its biological interactions.
Biological Activities
1. Antimicrobial Activity
Research has indicated that compounds with piperazine and piperidine structures often exhibit antimicrobial properties. For instance, studies have shown that derivatives of piperidine are effective against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzymes or disruption of cell membrane integrity.
2. Anticancer Properties
Piperidine derivatives have been noted for their anticancer potential. The compound has demonstrated activity against several cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest . A study reported significant anti-tumor efficacy in xenograft models, suggesting its potential as a therapeutic agent in oncology .
3. Neuropharmacological Effects
The central nervous system (CNS) effects of piperazine and piperidine derivatives include both depressant and stimulant activities depending on dosage. This duality suggests potential applications in treating various neuropsychological disorders . Compounds similar to this compound have shown promise in managing conditions like anxiety and depression.
4. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are vital in treating Alzheimer's disease, while urease inhibitors can be beneficial in managing urinary tract infections . The IC50 values for various synthesized compounds indicate strong inhibitory effects, making them candidates for further development.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antibacterial Study : A series of piperidine derivatives were synthesized and tested against multiple bacterial strains, showing moderate to strong antibacterial activity with some compounds achieving IC50 values significantly lower than standard drugs .
- Anticancer Efficacy : In vivo studies demonstrated that certain piperidine derivatives exhibited substantial anti-tumor effects in models of hepatocellular carcinoma, indicating their potential as chemotherapeutic agents .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidin-3-ylmethanone derivatives are often prepared by reacting activated carbonyl intermediates (e.g., acid chlorides) with piperazine analogs under anhydrous conditions. A similar approach was used for synthesizing (4-benzylpiperazin-1-yl)(piperidin-3-yl)methanone, where a ketone group was introduced via a Friedel-Crafts acylation or amide coupling . Key steps include:
- Purification via column chromatography (eluent: chloroform/methanol mixtures) .
- Characterization using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer :
- NMR Spectroscopy : Analyze H NMR for allyl protons (δ 5.1–5.8 ppm, multiplet) and piperazine/piperidine ring protons (δ 2.5–3.5 ppm). C NMR should confirm the carbonyl signal (δ ~165–175 ppm) .
- Mass Spectrometry : Use HRMS to verify the molecular ion peak (calculated for : 259.17 g/mol).
- IR Spectroscopy : Identify the carbonyl stretch (~1650–1700 cm) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer :
- Antimicrobial Screening : Use disk diffusion assays against Gram-positive/negative bacteria, referencing structurally similar piperazine derivatives with reported antibacterial activity .
- Enzyme Inhibition : Test against serine hydrolases or kinases, as piperazine motifs often interact with ATP-binding pockets .
Advanced Research Questions
Q. How to resolve contradictions in spectral data during structural validation?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguous NOE signals or coupling constants by determining the crystal structure, as demonstrated for covalent organic frameworks (COFs) with similar heterocyclic systems .
- 2D NMR Techniques : Use HSQC and HMBC to assign quaternary carbons and confirm connectivity between the allylpiperazine and piperidine moieties .
Q. What strategies improve yield in multi-step synthesis?
- Methodological Answer :
- Optimize Reaction Conditions : Use reflux in anhydrous tetrahydrofuran (THF) with catalytic DMAP for acyl transfer steps, as seen in related piperazinone syntheses .
- Protection/Deprotection : Protect the piperidine nitrogen with Boc groups to prevent side reactions during allylation .
- Yield Data : Typical yields range from 40–60% after chromatography; consider microwave-assisted synthesis to reduce reaction time .
Q. How can computational modeling predict binding modes and selectivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into bacterial topoisomerase IV (PDB: 3FV5) or human serotonin receptors (e.g., 5-HT), leveraging PubChem’s conformational data .
- QSAR Studies : Corate substituent effects (e.g., allyl vs. benzyl groups) on bioactivity using Hammett constants or DFT calculations .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods, as recommended for piperazine derivatives with unknown toxicity .
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .
- Storage : Store at –20°C under nitrogen to prevent degradation .
Data Contradictions and Validation
Q. How to address conflicting reports on biological activity?
- Methodological Answer :
- Dose-Response Studies : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess context-dependent effects .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity measurements .
Structural Analog Comparison
Q. How does the allyl group impact activity compared to benzyl or methyl analogs?
- Methodological Answer :
- SAR Analysis : The allyl group may enhance membrane permeability due to its hydrophobic yet flexible nature, unlike rigid benzyl groups. Compare IC values against analogs like (4-benzylpiperazin-1-yl)(piperidin-3-yl)methanone .
- LogP Calculations : Predict lipophilicity (ClogP: ~2.1 for allyl vs. ~2.8 for benzyl) using ChemDraw .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
